![molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5](/img/structure/B13960846.png)
4H-Pyrazolo[4,5,1-de]pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,5,1-de]pteridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pteridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,5,1-de]pteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with a dicarbonyl compound can lead to the formation of the pyrazolopyridine core . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,5,1-de]pteridine often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[4,5,1-de]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pteridine rings, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pteridine rings.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,5,1-de]pteridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,5,1-de]pteridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Pyrazolo[4,5,1-de]pteridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its biological activity and synthetic versatility.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different fusion patterns, leading to distinct chemical properties and applications.
Uniqueness: 1H-Pyrazolo[4,5,1-de]pteridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
871117-98-5 |
|---|---|
Fórmula molecular |
C7H5N5 |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10) |
Clave InChI |
IDXDPWWIBCFXMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C3=C(C=N2)NC=NC3=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



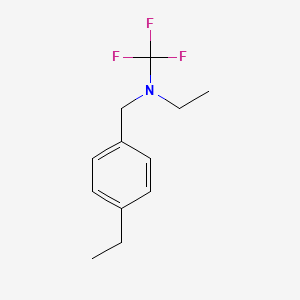
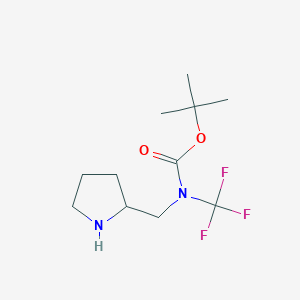
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)

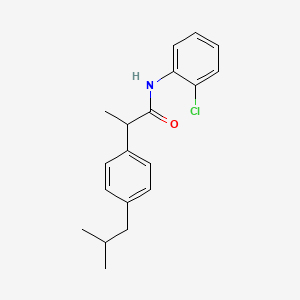
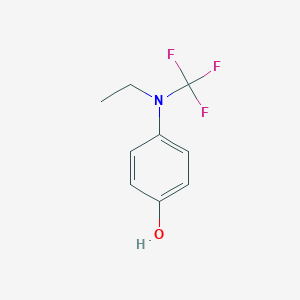


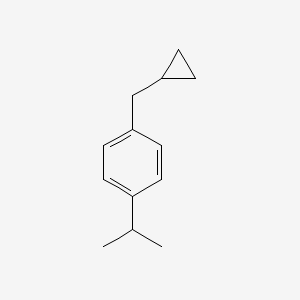
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)

